molecular formula C11H16BrNO B6362009 4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol CAS No. 157729-24-3

4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol

Cat. No. B6362009
CAS RN: 157729-24-3
M. Wt: 258.15 g/mol
InChI Key: MAVNRTPZFYGGEL-UHFFFAOYSA-N
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Description

“4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol” is a chemical compound with the molecular formula C11H16BrNO . It has a molecular weight of 258.15 .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol” includes a phenol group, a bromine atom, and a 2-methylpropylamino group . The molecule contains a total of 37 bonds, including 17 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 aromatic hydroxyl group .

Scientific Research Applications

Crystal Structure and Theoretical Studies

  • Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol has been synthesized and characterized. Its molecular geometry from X-ray crystallography was compared with density function method calculations, showing that DFT can well reproduce the structure of the title compound (Khalaji et al., 2017).

Synthesis and Biological Activities

  • Trinuclear Nickel(II) complexes using ligands derived from this compound have shown antimicrobial activities. These complexes were characterized by elemental analysis, IR, and UV-Vis spectroscopy, and their crystal structures were determined by X-ray crystallography (Hou et al., 2020).
  • Dinuclear manganese(II) complexes with this compound as ligands were synthesized, showing catalase-like activity and suggesting the presence of oxomanganese(IV) intermediates (Higuchi et al., 1994).
  • Sulfonamide-derived ligands and their transition metal complexes have been synthesized with this compound, showing significant antibacterial and antifungal activity (Chohan & Shad, 2011).

Synthesis and Structural Analyses

  • Copper(II) and oxido-vanadium(IV) complexes of a derivative of this compound were synthesized, with their thermolyses studied in three stages, leading to metal oxide formation (Takjoo et al., 2013).

Schiff Base Compound Studies

  • A Schiff base compound using a derivative of 4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol showed excellent antibacterial activities (Wang et al., 2008).

properties

IUPAC Name

4-bromo-2-[(2-methylpropylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-8(2)6-13-7-9-5-10(12)3-4-11(9)14/h3-5,8,13-14H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVNRTPZFYGGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=C(C=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol

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